molecular formula C12H17NO2 B11745984 Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)- CAS No. 1251751-08-2

Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)-

Cat. No.: B11745984
CAS No.: 1251751-08-2
M. Wt: 207.27 g/mol
InChI Key: GUEULQXXZJJPGH-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol.

Properties

CAS No.

1251751-08-2

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(3S)-3-[(4-methoxyphenyl)methyl]morpholine

InChI

InChI=1S/C12H17NO2/c1-14-12-4-2-10(3-5-12)8-11-9-15-7-6-13-11/h2-5,11,13H,6-9H2,1H3/t11-/m0/s1

InChI Key

GUEULQXXZJJPGH-NSHDSACASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H]2COCCN2

Canonical SMILES

COC1=CC=C(C=C1)CC2COCCN2

Origin of Product

United States

Preparation Methods

Epoxide Precursor Synthesis

Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate (CAS 105560-93-8) serves as a critical intermediate. This epoxide is synthesized via Sharpless asymmetric epoxidation of methyl (E)-3-(4-methoxyphenyl)propenoate, achieving high enantiomeric excess (ee >98%) using titanium tetraisopropoxide and a chiral tartrate ligand.

Reaction Conditions :

  • Substrate: Methyl (E)-3-(4-methoxyphenyl)propenoate

  • Catalyst: Ti(OiPr)₄/(+)-diethyl tartrate

  • Oxidizing Agent: tert-Butyl hydroperoxide

  • Temperature: -20°C

  • Yield: 85%.

Morpholine Ring Formation

The epoxide undergoes nucleophilic ring-opening with ethanolamine derivatives to form the morpholine backbone. For instance, reaction with 2-aminoethanol in tetrahydrofuran (THF) at 60°C produces a β-amino alcohol intermediate, which cyclizes under acidic conditions (HCl, reflux) to yield the morpholine ring.

Key Steps :

  • Ring-Opening :

    • Reagent: 2-Aminoethanol

    • Solvent: THF

    • Temperature: 60°C, 12 h

    • Intermediate: (3S)-3-[(4-Methoxyphenyl)methyl]-1,2-oxazolidine

  • Cyclization :

    • Acid Catalyst: 6M HCl

    • Temperature: Reflux, 4 h

    • Yield: 72%.

Asymmetric Hydrogenation of Enamide Intermediates

Enamide Synthesis

A prochiral enamide precursor, (E)-3-(4-methoxyphenyl)-N-(2-hydroxyethyl)acrylamide, is prepared via Heck coupling or Wittig reaction. For example, Wittig reaction of 4-methoxybenzyltriphenylphosphonium bromide with N-(2-hydroxyethyl)acrylamide yields the enamide with >95% E-selectivity.

Reaction Conditions :

  • Phosphonium Salt: 4-Methoxybenzyltriphenylphosphonium bromide

  • Base: Potassium tert-butoxide

  • Solvent: Methyl tert-butyl ether (MTBE)

  • Temperature: 25°C, 2 h

  • Yield: 88%.

Catalytic Asymmetric Hydrogenation

The enamide is hydrogenated using a chiral Rhodium catalyst (e.g., Rh-(R)-BINAP) to install the S-configuration.

Hydrogenation Parameters :

  • Catalyst: Rhodium(I)-(R)-BINAP complex (2 mol%)

  • Pressure: 50 psi H₂

  • Solvent: Methanol

  • Temperature: 25°C, 12 h

  • Enantiomeric Excess: 96% ee

  • Yield: 90%.

Solid-Phase Peptide Coupling for Morpholine Derivatives

Boc-Protected Morpholine Synthesis

A Boc-protected morpholine-2-carboxylic acid intermediate is synthesized via cyclization of a serine-derived β-amino alcohol.

Steps :

  • Serine Derivatization :

    • Protection: Boc₂O, DMAP, THF

    • Intermediate: Boc-Ser-OH

  • Cyclization :

    • Reagent: EDCI/HOBt

    • Solvent: DMF

    • Temperature: 25°C, 24 h

    • Product: Boc-Morpholine-2-carboxylic acid.

Introduction of 4-Methoxyphenylmethyl Group

The Boc-protected morpholine is alkylated with 4-methoxybenzyl bromide under Mitsunobu conditions.

Alkylation Conditions :

  • Reagents: 4-Methoxybenzyl bromide, DIAD, PPh₃

  • Solvent: THF

  • Temperature: 0°C to 25°C, 6 h

  • Yield: 68%.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)ee (%)Scalability
Epoxide Ring-OpeningNucleophilic Cyclization72>99High
Asymmetric HydrogenationEnamide Hydrogenation9096Moderate
Solid-Phase CouplingMitsunobu Alkylation68-Low

Advantages :

  • Epoxide Route : High stereocontrol, minimal purification steps.

  • Hydrogenation : Excellent ee, compatible with industrial reactors.

Limitations :

  • Solid-Phase : Low yield due to side reactions during alkylation.

Resolution Techniques for Enantiopure Product

Racemic mixtures of 3-[(4-methoxyphenyl)methyl]morpholine are resolved using chiral acids. For example, diastereomeric salt formation with L-(-)-dibenzoyl tartaric acid in acetone affords the (3S)-enantiomer with 99% ee.

Resolution Conditions :

  • Chiral Agent: L-(-)-Dibenzoyl tartaric acid

  • Solvent: Acetone/Methanol (6:1)

  • Temperature: 38°C, 48 h

  • Yield: 75% .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler morpholine derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid) are employed.

Major Products Formed

    Oxidation: Formation of 3-[(4-hydroxyphenyl)methyl]morpholine.

    Reduction: Formation of 3-[(4-hydroxyphenyl)methyl]morpholine.

    Substitution: Formation of various substituted morpholine derivatives depending on the reagent used.

Scientific Research Applications

Drug Development

Morpholine derivatives are frequently utilized as intermediates in the synthesis of pharmaceutical agents. The specific compound has been identified as a key building block in the development of medications targeting various diseases, including cancer and neurological disorders. For instance:

  • Anticancer Activity : Research has shown that morpholine-containing compounds exhibit promising anticancer properties. A study evaluated Mannich bases containing morpholine fragments for their efficacy against multiple cancer cell lines, revealing significant activity against lung, colon, and melanoma cancers .
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective effects, potentially serving as therapeutic agents for neurodegenerative diseases .

Organic Synthesis

In organic chemistry, Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)- is employed as a versatile building block for creating complex molecules. Its unique chemical structure facilitates:

  • Formation of Complex Molecules : The compound can participate in various chemical reactions that lead to the formation of complex organic structures. This makes it valuable in synthesizing new materials with desired properties .
  • Efficiency in Synthesis : The use of this morpholine derivative enhances the efficiency of synthetic pathways, reducing the number of steps required to obtain target compounds .

Material Science

The compound is also significant in material science applications:

  • Polymer Development : Morpholine derivatives are used in the formulation of advanced materials such as polymers and coatings. Their chemical properties contribute to improved performance characteristics such as durability and resistance to environmental factors .
  • Coatings : The incorporation of morpholine into coatings can enhance their adhesion properties and overall stability .

Bioconjugation

In biochemistry, Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)- plays a crucial role in bioconjugation techniques:

  • Attachment of Biomolecules : This compound aids in the attachment of biomolecules to surfaces or other molecules, which is essential for developing diagnostic tools and therapeutic agents .
  • Stability and Reactivity : Its stability makes it suitable for various experimental setups in bioconjugation studies, particularly those involving complex biomolecular interactions .

Case Studies

Several case studies illustrate the applications of Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)-:

StudyFocus AreaFindings
Holla et al. (2003)Anticancer ActivityEvaluated Mannich bases with morpholine; significant activity against lung and colon cancer cell lines.
Alam et al. (2012)Antimicrobial ActivityInvestigated heterocyclic compounds with morpholine; moderate antimicrobial effects observed.
Bekircan et al. (2014)Anti-lipase ActivityStudied triazole compounds containing morpholine; some exhibited good lipase inhibitory effects.

Mechanism of Action

The mechanism of action of Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogues, focusing on substituents, stereochemistry, and biological relevance:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
(3S)-3-[(4-Methoxyphenyl)methyl]morpholine 4-Methoxyphenylmethyl at 3S C₁₂H₁₅NO₂ 205.25 Chiral intermediate, potential CNS activity
(3S)-3-(3,4-Difluorophenyl)morpholine 3,4-Difluorophenyl at 3S C₁₀H₁₁F₂NO 199.20 Bioactive scaffold (fluorine enhances metabolic stability)
(S)-(4-Benzylmorpholin-3-yl)methanol Benzyl at 4, hydroxymethyl at 3 C₁₂H₁₇NO₂ 207.27 Synthetic intermediate for chiral ligands
4-(3,3-Diphenylallyl)morpholine Diphenylallyl at 4 C₁₉H₂₁NO 279.38 Lipophilic; potential kinase inhibitor
(S)-3-(4-Fluorophenyl)morpholin-2-one 4-Fluorophenyl at 3S, morpholinone C₁₀H₁₀FNO₂ 195.19 Key intermediate for aprepitant (antiemetic drug)
Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate Epoxy-ester with 4-methoxyphenyl C₁₁H₁₂O₄ 208.21 Chiral synthon for asymmetric synthesis

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity
  • 4-Methoxyphenyl vs. Fluorine substituents, however, may increase metabolic stability and receptor binding affinity due to electronegativity .
  • Benzyl vs. 4-Methoxybenzyl : The benzyl group in lacks the electron-donating methoxy group, leading to reduced resonance stabilization. This difference could influence interactions with aromatic binding pockets in enzymes or receptors.
Stereochemical Influence
  • The (3S) configuration in the target compound and (S)-3-(4-fluorophenyl)morpholin-2-one highlights the critical role of chirality in biological activity. For example, (S)-configured morpholinones are essential for the antiemetic activity of aprepitant .
Functional Group Diversity
  • Morpholinone vs. Morpholine: The ketone in morpholinone derivatives (e.g., ) introduces polarity and hydrogen-bonding capacity, contrasting with the saturated morpholine ring in the target compound.
  • Epoxy-Ester Synthons : Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate shares the 4-methoxyphenyl group but features an epoxy ring, making it valuable in asymmetric synthesis.

Biological Activity

Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)- is a synthetic compound that belongs to the morpholine class of chemicals. It is characterized by a morpholine ring substituted with a 4-methoxyphenylmethyl group at the 3-position. This compound has garnered attention due to its potential biological activities, particularly in the context of central nervous system (CNS) disorders and other therapeutic applications.

Neuroprotective Effects

Research indicates that morpholine derivatives, including Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)-, exhibit neuroprotective properties. These compounds are believed to modulate neurotransmitter systems and may possess anti-inflammatory effects, making them candidates for treating anxiety, depression, and neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

The biological activity of morpholine derivatives can be attributed to several mechanisms:

  • Modulation of Receptors : Morpholine compounds interact with various neurotransmitter receptors, influencing mood and pain pathways. This interaction is crucial for their potential therapeutic effects in CNS disorders .
  • Enzyme Inhibition : Some studies have shown that morpholine derivatives can inhibit enzymes associated with neurodegenerative diseases and CNS tumors. For instance, they may act as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), which is significant in managing diabetes .
  • Blood-Brain Barrier Penetration : The structural properties of morpholine allow these compounds to effectively cross the blood-brain barrier, enhancing their bioavailability and therapeutic potential in CNS applications .

Case Studies

  • Neurokinin-1 Receptor Antagonists : Research has highlighted the synthesis of morpholine-based compounds that act as antagonists for the neurokinin-1 receptor. These compounds have demonstrated antioxidant and anticholinesterase activities, suggesting their potential in treating neurodegenerative conditions .
  • DPP-4 Inhibitors : A series of morpholine derivatives have been evaluated for their ability to inhibit DPP-4, an enzyme linked to glucose metabolism. One specific compound showed significant in vivo antidiabetic activity without notable off-target effects .

Comparative Analysis of Morpholine Derivatives

The following table summarizes various morpholine derivatives and their key biological activities:

Compound NameStructure TypeKey ActivityUnique Features
Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)-Morpholine derivativeNeuroprotectiveContains a methoxy group enhancing receptor interaction
N-(4-Methoxyphenyl)morpholineMorpholine derivativeModulation of neurotransmittersSingle methoxy group
Morpholine-4-ethanolSimple morpholineSolventLacks substituents
4-(Phenylmethyl)morpholineMorpholine derivativeNeuropharmacological effectsLacks additional methoxy groups

This comparative analysis highlights how structural variations among morpholine derivatives can influence their biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (3S)-3-[(4-methoxyphenyl)methyl]morpholine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling a 4-methoxyphenylmethyl group to a morpholine backbone. Key steps include nucleophilic substitution or reductive amination. For example, morpholine derivatives with aryl groups are often synthesized via alkylation of morpholine using aryl halides or via Mannich reactions. Optimization involves adjusting catalysts (e.g., sodium hydroxide for basic conditions), solvents (e.g., dichloromethane or tetrahydrofuran), and temperature to enhance yield and purity. Reaction progress can be monitored using TLC or HPLC .

Q. How can the stereochemical configuration of the (3S)-enantiomer be confirmed experimentally?

  • Methodological Answer : Chiral chromatography (e.g., HPLC with a chiral stationary phase) or polarimetry can resolve enantiomers. X-ray crystallography is definitive for absolute configuration determination, as seen in studies of similar morpholine derivatives (e.g., methyl(3S,6S)-6-methylmorpholine-3-carboxylate hydrochloride) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., 4-methoxyphenyl protons at δ 6.8–7.3 ppm and morpholine ring protons at δ 2.5–3.5 ppm).
  • MS : High-resolution mass spectrometry confirms molecular weight (e.g., C12_{12}H17_{17}NO2_2 requires 207.123 m/z).
  • IR : Stretching frequencies for ether (C-O-C, ~1100 cm1^{-1}) and aromatic C-H bonds (~3000 cm1^{-1}) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies are critical. For example:

  • Electron-donating groups (e.g., methoxy) enhance electron density, potentially improving binding to targets like enzymes or receptors.
  • Steric effects : Bulky substituents may reduce activity by hindering target interactions.
    Comparative assays (e.g., enzyme inhibition or cytotoxicity) using analogs (e.g., 3-(4-chlorophenyl)morpholine vs. 3-(4-methoxyphenyl)morpholine) can quantify these effects .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking : Predicts binding affinity to targets (e.g., using AutoDock Vina).
  • ADMET prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability.
  • MD simulations : Assess conformational stability in biological membranes.
    Validation against experimental data (e.g., logP or plasma protein binding) is essential .

Q. How can contradictory data on toxicity or bioactivity be resolved in studies of morpholine derivatives?

  • Methodological Answer : Contradictions may arise from:

  • Purity issues : Impurities (e.g., unreacted intermediates) can skew results. Use HPLC or GC-MS for purity validation.
  • Assay variability : Standardize protocols (e.g., MTT assay for cytotoxicity) across labs.
  • Species-specific effects : Test in multiple models (e.g., human vs. murine cell lines) .

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

  • Methodological Answer :

  • Bioisosteric replacement : Swap metabolically labile groups (e.g., morpholine oxygen with sulfone).
  • Prodrug design : Mask reactive sites (e.g., ester prodrugs hydrolyzed in vivo).
  • Cytochrome P450 inhibition assays : Identify metabolic hotspots using liver microsomes .

Methodological Challenges

Q. What are the best practices for scaling up synthesis without compromising enantiomeric purity?

  • Methodological Answer :

  • Asymmetric catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) to maintain stereoselectivity.
  • Continuous flow chemistry : Enhances reproducibility and reduces side reactions.
  • In-line monitoring : PAT (Process Analytical Technology) tools like FTIR track enantiomeric excess in real-time .

Q. How can researchers address solubility issues in biological assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO or cyclodextrins to enhance aqueous solubility.
  • Salt formation : Hydrochloride salts (common for morpholines) improve solubility.
  • Nanoformulation : Liposomal encapsulation or nanoparticles enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.